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Introduction and Chemical Profile

Antazoline hydrochloride is a first-generation antihistamine with a rich history in clinical medicine and
ongoing relevance in pharmaceutical research. Originally developed in the mid-20th century, this compound
represents an important early therapeutic agent in the histamine antagonist class with a unique chemical
structure that continues to reveal novel pharmacological properties. The molecular structure of antazeline
hydrochloeride consists of an imidazoline ring linked through a methylene bridge to a benzylaniline group,
forming the systematic chemical name N-benzyl-N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline
hydrochloride. This specific arrangement confers both histamine receptor affinity and additional modes of

action that have expanded its potential therapeutic applications beyond initial indications. [1] [2]

The compound's development history reflects an evolving understanding of its multifaceted pharmacology,
from classical antihistamine effects to more recently discovered antiviral and cardiac applications. With a
molecular formula of C17H20CINs and a molecular weight of 301.81 g/mol, antazoline hydrochloride
presents as a white to off-white crystalline solid with a melting point of approximately 238°C. It
demonstrates moderate solubility in water (663 mg/L at 30°C) and DMSO (soluble with heating), properties

that have influenced its formulation development throughout its history. The solid-state stability of the
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compound under appropriate storage conditions (room temperature, inert atmosphere) has facilitated its long-

term utility in pharmaceutical products. [3] [1]

Historical Development and Timeline

The development trajectory of antazoline hydrochloride spans more than seven decades, reflecting
evolving understanding of its pharmacological properties and therapeutic potential. The following timeline

highlights key milestones in the compound's development and application:
1948: Initial Synthesis 1970s-1980s: Cardiac
(Miescher & Klarer) Applications Investigated
1970 1995: Degra.d'atlo'n Product
Identification
2015: Danish Pregnancy
Safety Study
2020: Antiviral Effects
Against HBV

i

(2024: Advanced AnalyﬁcaD

Methods Published

Click to download full resolution via product page
Table: Historical Development Timeline of Antazoline Hydrochloride

The initial synthesis of antazoline was documented in a 1948 patent by Miescher and Klarer, assigned to
Ciba Pharmaceutical Products, Inc., representing the fundamental breakthrough that enabled its subsequent

pharmaceutical development. Through the 1950s, the compound entered clinical practice as a conventional
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antihistamine, primarily formulated for topical administration in ocular and nasal preparations for allergic
conditions. During the 1970s-1980s, investigators began exploring unexpected cardiac applications, with
clinical studies documenting antiarrhythmic properties and establishing intravenous and oral dosing

regimens for arrhythmia management (100-200 mg orally, 50 mg IV bolus). [1] [4]

The 1995 identification and characterization of antazoline's primary degradation product, N-[(N-
benzylanilino)acetyl]ethylenediamine (IV), marked a significant advancement in quality control capabilities,
enabling more precise stability testing and formulation improvements. A substantial epidemiological study in
2015 leveraging Danish healthcare registries demonstrated the safety of antazoline-naphazoline eye drops
during early pregnancy, addressing important therapeutic risk-benefit considerations. The most recent decade
has revealed novel applications, with a 2020 study reporting potent dose-dependent inhibition of Hepatitis B
Virus replication, followed by ongoing refinement of analytical methods as evidenced by 2024 publications

on spectrophotometric determination techniques. [5] [6] [7]

Analytical Method Evolution

Stability-Indicating Methods

The evolution of analytical methods for antazoline hydrochloride reflects increasing sophistication in
pharmaceutical analysis, with early approaches focusing on stability-indicating assays. A landmark 1995
study identified the primary degradation product in commercial ophthalmic formulations as N-[(N-
benzylanilino)acetyl]ethylenediamine (IV), formed through hydrolysis under high pH conditions.
Researchers employed comprehensive spectral characterization using NMR, FT-IR, and Mass
Spectrometry for conclusive structural elucidation. The development of a stability-indicating HPLC
method represented a significant advancement, with validation parameters demonstrating linear UV
response at 280 nm, recovery >98%, good reproducibility, and a detection limit of 2 pg/mL for the
degradant. Analysis of expired stability lots revealed remarkably low degradation (0.002% w/v), attesting to

the formulation's robustness under proper storage conditions. [5]

Spectrophotometric Advancements
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Recent methodological innovations have focused on techniques for analyzing antazoline in combination
products without separation. A 2024 study established a novel approach using ratio spectra modulation for
simultaneous determination of tetrahydrozoline and antazoline HCIl in pharmaceutical formulations. The

method employed two complementary techniques:

¢ Extended Ratio Subtraction Method (EXRSM) for antazoline determination
¢ Ratio Subtraction Method (RSM) for tetrahydrozoline quantification

This methodology demonstrated linearity ranges of 3.0-30.0 pg/mL for antazoline and 5.0-45.0 pg/mL for
tetrahydrozoline, with validation according to ICH guidelines confirming acceptable repeatability, accuracy,
and intermediate precision. The approach successfully addressed the challenge of analyzing compounds with
extended spectral overlap, providing a competitive alternative to liquid chromatography in quality control
settings. These spectrophotometric advances represent the continuing evolution of analytical capabilities for

this historical pharmaceutical compound. [8]

Mechanism of Action and Pharmacology

Multimodal Pharmacological Actions

Antazoline hydrochloride exhibits a complex multimodal mechanism of action that has been progressively
elucidated throughout its historical development. The compound's primary recognized mechanism is as a
competitive histamine H1 receptor antagonist, selectively binding to but not activating histamine H1
receptors, thereby blocking the actions of endogenous histamine and providing temporary relief from allergic
symptoms. Beyond this classical antihistamine activity, research has revealed additional significant
pharmacological targets that expand the drug's therapeutic potential and explain its investigation for

repurposing in various clinical contexts. [1] [2]

e Histamine Receptor Antagonism: Antazoline binds reversibly to histamine H1 receptor sites on
target cells, preventing histamine from acting on these cells and exerting an antiallergic effect by
blocking and inhibiting H1 receptor-mediated physiological reactions. This activity underlies its

traditional use in allergic conjunctivitis and nasal congestion. [9]
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e Calcium Channel Modulation: Research published in 2002 demonstrated that antazoline inhibits
voltage-gated Ca2?* channels, revealing an important additional mechanism that contributes to its

cardiac effects. This calcium channel blocking activity likely underlies its investigated antiarrhythmic

properties and represents a significant expansion beyond its original antihistamine classification. [8]

o Anticholinergic Properties: As a first-generation antihistamine, antazoline exhibits antimuscarinic
effects that contribute to both its therapeutic actions and side effect profile. These properties
necessitate caution in certain patient populations and potential interactions with other anticholinergic

medications. [1] [4]

Metabolic Profile and Pharmacokinetics

The pharmacokinetic profile of antazeoline hydrochloride, while not fully characterized in available
literature, demonstrates several clinically relevant characteristics. Studies in Sprague-Dawley rats indicate
that the drug is mainly eliminated by the kidney following administration. While comprehensive human
metabolism data is limited, the compound's pharmacological effects occur rapidly following topical
administration, with symptomatic relief of allergic eye symptoms manifesting quickly after application. The
drug's protein binding, half-life, and clearance parameters in humans have not been extensively documented

in the available literature, representing an area for future investigation, particularly as interest grows in

repurposing opportunities. [9]

Table: Pharmacological Targets and Therapeutic Implications of Antazoline Hydrochloride

Pharmacological
Target

Mechanistic Action

Therapeutic
Implications

Research Evidence

Histamine H1
Receptor

Voltage-Gated Ca**

Channels

Muscarinic
Receptors

Competitive
antagonism

Inhibition

Anticholinergic
activity

Allergic conjunctivitis,
allergic rhinitis

Antiarrhythmic effects

Contributes to side
effect profile

Established use in
ophthalmic/nasal formulations

[1] [4]

In vitro neurophysiological
studies [8]

Class effect of first-generation
antihistamines [1]
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Pharmacological Therapeutic

Mechanistic Action Research Evidence

Target Implications
Hepatitis B Virus Inhibition of viral Potential antiviral In vitro high-throughput
Replication DNA production application screening [7]

Emerging Research and Repurposing

Antiviral Applications

Recent investigations have revealed promising antiviral properties of antazoline hydrochloride,
significantly expanding its potential therapeutic profile. A 2020 study employed an in vitro high-throughput
evaluation system to screen nearly 800 compounds from an FDA-approved drug library against Hepatitis B
Virus (HBV). The results demonstrated that antazeline hydrochloride effectively reduced HBV DNA in
extracellular supernatant in a dose-dependent manner, with an ECso of 2.910 ymol/L in HepAD38 cells
and 2.349 pmol/L in Huh7 cells. This potency compared favorably with other screened compounds,
including arbidol hydrochloride (ECso 4.321 pmol/L), suggesting significant anti-HBV activity. Follow-up
investigations in different HBV replication systems confirmed the consistent antiviral effects, indicating that
antazoline hydrochloride interferes with the HBV replication process through mechanisms that warrant

further elucidation. [7] [9]

The study methodology involved sophisticated cell culture techniques, including HepAD38 cells (which
replicate HBV in the absence of tetracycline) and Huh7 cells transfected with pHBV1.3-WT. After drug
treatment, supernatants were collected and analyzed for HBV markers including HBsAg, HBeAg, and HBV
DNA. Southern and Northern blot analyses further characterized the antiviral effects. The research
demonstrated that antazoline hydrochloride achieved significant HBV DNA reduction without notable
cytotoxicity at effective concentrations, suggesting a favorable therapeutic window. These findings position
this historical pharmaceutical agent as a promising candidate for drug repurposing in antiviral therapy,
particularly for chronic HBV infection where current treatments including nucleos(t)ide analogues and

interferons have limitations related to tolerance and resistance development. [7]
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Cardiac Electrophysiological Applications

Beyond its antihistaminic and newly discovered antiviral properties, antazoline hydrochloride has been
investigated for cardiac electrophysiological applications, particularly in arrhythmia management.
Although not FDA-approved for this indication, clinical studies have explored its antiarrhythmic potential in
acute myocardial infarction and other cardiac conditions. The proposed dosing regimen involves an
intravenous bolus of 50 mg antazoline hydrochloride administered every 5 minutes up to a maximum of
400 mg, followed by oral maintenance therapy with 100-200 mg doses two to four times daily (maximum
1,200 mg/day). This application likely derives from the drug's calcium channel blocking activity and

potentially other electrophysiological effects that remain to be fully characterized. [4] [9]

The molecular pathways through which antazoline hydrochloride exerts its physiological effects can be

visualized as follows:

Histamine Release Antazoline Hydrochloride
(from mast cells)

Interferes with

Antagonizes [/Inhibits

Activates

Click to download full resolution via product page

Diagram: Multimodal Mechanisms of Action of Antazoline Hydrochloride

Experimental Protocols
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HPLC Analysis of Antazoline in Formulations

A stability-indicating HPL.C method for the simultaneous determination of antazoline and naphazoline in
ophthalmic solutions was developed to address degradation product identification and quantification. The

method involves the following optimized parameters: [5]

e Sample Preparation: Commercial ophthalmic solutions are diluted appropriately with mobile phase.
For forced degradation studies, samples are refluxed at high pH to accelerate hydrolysis, then
neutralized before analysis.

¢ Chromatographic Conditions:

o Column: C18 reverse phase column (250 x 4.6 mm, 5 ym particle size)
o Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0) in ratio 30:70 (v/v)
o Flow Rate: 1.0 mL/min

o Detection: UV detection at 280 nm

o Injection Volume: 20 L

¢ Validation Parameters: The method demonstrates linear response over concentration ranges of 2-
50 pg/mL for both antazoline and naphazoline, with correlation coefficients >0.999. Precision studies
show RSD <2% for both intra-day and inter-day variations.

¢ Specificity: The method successfully resolves the primary degradation product (N-[(N-
benzylanilino)acetyllethylenediamine) from both active pharmaceutical ingredients, confirming
stability-indicating capability.

This protocol enables quality control laboratories to simultaneously monitor active ingredient concentration

and degradation product formation in pharmaceutical formulations throughout shelf life. [5]

Assessment of Antiviral Activity

The in vitro evaluation of anti-HBV activity employs a comprehensive approach utilizing specialized cell

culture systems and molecular biology techniques: [7]

e Cell Culture Models:

o HepAD38 cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine
serum (FBS), 1% penicillin/streptomycin, with doxycycline (2 pg/mL) removed to induce HBV
replication.

o Huh7 cells: Cultured in DMEM with 10% FBS and 1% penicillin/streptomycin, then transfected
with pHBV1.3-WT plasmid containing a 1.3-mer over-length HBV genome using Lipofectamine
2000 transfection reagent.
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¢ Compound Treatment:

o Antazoline hydrochloride is dissolved in DMSO as a 10 mmol/L stock solution, then diluted to
working concentrations (typically 10-100 pmol/L) with culture medium.

o Cells are treated with compounds for 72 hours, with renewal of supernatants and compounds at
the 72-hour mark, followed by collection of supernatants after additional 48 hours of incubation.

¢ Cytotoxicity Assessment:

o WST-1 assay is performed according to manufacturer specifications (Beyotime Cell
Proliferation and Cytotoxicity Assay Kit).

o After 5 days of drug treatment, WST-1 solution is diluted to 1x using DMEM with 10% FBS and
1% P/S, then added to cells.

o Following 1 hour incubation, absorbance values at 450 nm and 630 nm are measured using a
microplate reader (BioTek).

o HBV Marker Analysis:

o ELISA for HBeAg and HBsAg: Performed according to manufacturer recommendations (KHB,
Shanghai), with OD values read at 450 nm/630 nm.

o HBV DNA Quantification: Extracted from culture supernatants using QlAamp DNA Blood Mini
Kit (QIAGEN), then quantified by real-time PCR using Hepatitis B Virus DNA Quantitative
Fluorescence Diagnostic Kit (Shengxiang) on ABI QuantStudio 6 Flex device.

o Southern/Northern Blot: For intracellular core-associated HBV DNA and RNA analysis using
standard molecular biology techniques with HBV-specific probes.

Table: Experimental Models for Evaluating Antazoline Hydrochloride Bioactivity

Key Parameters

Experimental System Application Significant Findings

P J EP Measured g g
HepAD38 Cell Line Antiviral activity HBV DNA in Dose-dependent
(tetracycline-regulated HBV  screening supernatant (ECso = inhibition of HBV
replication) 2.910 pymol/L) replication [7]
Huh7 Cell Line Antiviral mechanism  HBV DNAin Confirmation of antiviral
(transfected with pHBV1.3-  studies supernatant (ECso = effect in different model
WT) 2.349 pymol/L) [7]
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Key Parameters

Experimental System Application
Measured
Isolated Rabbit Stomach Prokinetic activity Smooth muscle
contraction

Human Conjunctival Mast  Anti-allergic activity TNF-a mediator
Cells release

Clinical ECG Studies Cardiac Arrhythmia conversion
electrophysiology

Conclusion and Future Directions

Significant Findings

Comparison with motilin
activity [6]

Comparison with
olopatadine [4]

Efficacy in atrial
fibrillation [1]

The historical development of antazoline hydrochloride presents a compelling case study in

pharmaceutical repurposing, demonstrating how continued investigation of established agents can reveal

novel therapeutic applications and mechanisms of action. From its origins as a first-generation antihistamine

to its recently discovered antiviral and cardiac electrophysiological properties,

this compound exemplifies

the potential latent in existing pharmacopoeias. The ongoing refinement of analytical methods, as evidenced

by recent advancements in spectrophotometric determination techniques, further underscores the continuing

relevance of this historical pharmaceutical agent in modern therapeutic science. [7] [8]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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